molecular formula C8H4F4O2 B1435588 3-Fluoro-2-(trifluoromethoxy)benzaldehyde CAS No. 1806303-16-1

3-Fluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1435588
M. Wt: 208.11 g/mol
InChI Key: RHVHGEJBGAXBKL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-(trifluoromethoxy)benzaldehyde is 1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-2-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a refractive index of 1.454 (lit.) , a boiling point of 83-86 °C/24 mmHg (lit.) , and a density of 1.33 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Anticancer Activity

A study detailed the synthesis of fluorinated benzaldehydes, including 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds were further utilized to create fluorinated analogues of anticancer combretastatins, demonstrating significant potential in anticancer research due to their potent cell growth inhibitory properties (Lawrence et al., 2003).

Copolymerization Applications

Research on novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, including derivatives from 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, demonstrated their effectiveness in styrene copolymerization. This process yields materials with varied applications, potentially enhancing the properties of copolymers used in various industrial applications (Cimino et al., 2020).

Catalytic and Synthetic Chemistry

Another study highlighted the use of a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, including 3-Fluoro-2-(trifluoromethoxy)benzaldehyde. This methodology offers a pathway for the synthesis of diverse quinazoline and fused isoindolinone scaffolds, emphasizing its utility in the development of complex organic molecules (Wu et al., 2021).

Material Science

A unique application of 3-Fluoro-2-(trifluoromethoxy)benzaldehyde is found in the synthesis of fluorinated microporous polyaminals, showcasing enhanced CO2 adsorption properties. Such materials are crucial for environmental applications, including gas separation technologies and carbon capture initiatives, highlighting the compound's role in addressing climate change and sustainability challenges (Li et al., 2016).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-fluoro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVHGEJBGAXBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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